molecular formula C17H23NO4 B2369647 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 896656-99-8

3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2369647
CAS No.: 896656-99-8
M. Wt: 305.374
InChI Key: XWCFMVBJKNQCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde is an organic compound with the molecular formula C17H23NO4 It is a derivative of benzaldehyde, featuring an ethoxy group and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The starting material, 4-methylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethoxy group.

    Ethoxylation: The intermediate is then subjected to ethoxylation to introduce the ethoxy group at the 3-position of the benzaldehyde ring.

    Final Assembly: The ethoxylated intermediate is then coupled with the benzaldehyde derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and piperidinyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidinyl moiety may interact with receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde

Uniqueness

3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both the ethoxy and piperidinyl groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16-10-14(11-19)4-5-15(16)22-12-17(20)18-8-6-13(2)7-9-18/h4-5,10-11,13H,3,6-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCFMVBJKNQCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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